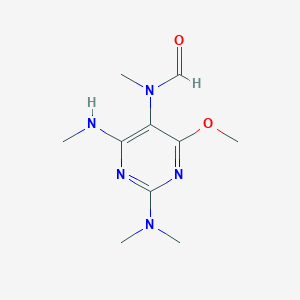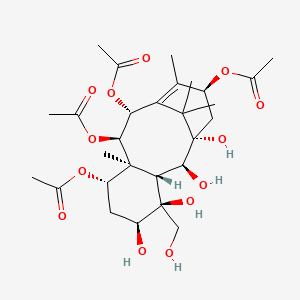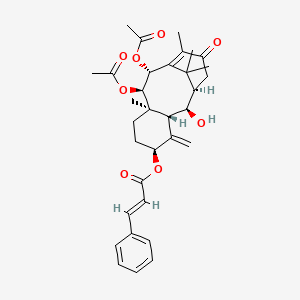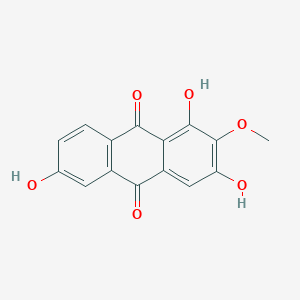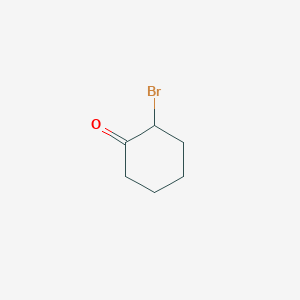
2-Bromcyclohexanon
Übersicht
Beschreibung
2-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is a brominated derivative of cyclohexanone and is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexanone ring. This compound is a colorless to pale yellow liquid or crystalline solid and is soluble in common organic solvents .
Wissenschaftliche Forschungsanwendungen
2-Bromocyclohexanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive bromine atom.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Research into potential therapeutic agents often utilizes 2-Bromocyclohexanone as a starting material or intermediate.
Wirkmechanismus
Target of Action
2-Bromocyclohexanone is an organic compound
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromocyclohexanone are currently unknown
Action Environment
The action, efficacy, and stability of 2-Bromocyclohexanone can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the body.
Biochemische Analyse
Biochemical Properties
2-Bromocyclohexanone plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating halogenation reactions. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic molecules. The interactions between 2-Bromocyclohexanone and these enzymes are crucial for the synthesis of halogenated organic compounds, which are often used in pharmaceuticals and agrochemicals .
Cellular Effects
2-Bromocyclohexanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromocyclohexanone can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Bromocyclohexanone involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, 2-Bromocyclohexanone can act as an inhibitor of certain dehydrogenase enzymes, thereby affecting the redox balance within cells. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromocyclohexanone can change over time. The compound’s stability and degradation are important factors to consider. 2-Bromocyclohexanone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-Bromocyclohexanone can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromocyclohexanone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. Studies have shown that high doses of 2-Bromocyclohexanone can lead to adverse effects such as liver and kidney damage in animal models. It is important to determine the threshold dose to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2-Bromocyclohexanone is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its overall biochemical effects and potential toxicity .
Transport and Distribution
Within cells and tissues, 2-Bromocyclohexanone is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The transport and distribution of 2-Bromocyclohexanone are important for its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Bromocyclohexanone can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is often directed by specific targeting signals and post-translational modifications. Understanding the subcellular localization of 2-Bromocyclohexanone is crucial for elucidating its mechanism of action and potential effects on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromocyclohexanone is typically synthesized by the bromination of cyclohexanone. The reaction involves treating cyclohexanone with a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide in an aqueous or aqueous-organic medium. The reaction is carried out at a temperature of up to 50°C and a pH between 0 and 4 .
Industrial Production Methods: In industrial settings, the preparation of 2-Bromocyclohexanone follows similar principles but on a larger scale. The bromination reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromocyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxycyclohexanone.
Reduction Reactions: Reduction of 2-Bromocyclohexanone can yield cyclohexanone or other reduced derivatives.
Dehydrohalogenation: This reaction involves the removal of the bromine atom and a hydrogen atom, resulting in the formation of 2-cyclohexenone.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents for reduction reactions.
Bases: Strong bases like sodium hydroxide are used in dehydrohalogenation reactions.
Major Products:
2-Hydroxycyclohexanone: Formed through substitution reactions.
Cyclohexanone: Obtained via reduction reactions.
2-Cyclohexenone: Produced through dehydrohalogenation.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: The parent compound of 2-Bromocyclohexanone, lacking the bromine atom.
2-Chlorocyclohexanone: Similar in structure but with a chlorine atom instead of bromine.
2-Iodocyclohexanone: Contains an iodine atom in place of bromine.
Uniqueness: 2-Bromocyclohexanone is unique due to the specific reactivity imparted by the bromine atom. This reactivity makes it particularly useful in organic synthesis and various chemical transformations. Compared to its chloro and iodo counterparts, 2-Bromocyclohexanone often exhibits different reactivity patterns and selectivity in reactions .
Eigenschaften
IUPAC Name |
2-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXYEWRAWRZXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472791 | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-85-5 | |
| Record name | 2-Bromocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromocyclohexanone?
A1: 2-Bromocyclohexanone has the molecular formula C6H9BrO and a molecular weight of 177.04 g/mol.
Q2: What spectroscopic data are available for characterizing 2-Bromocyclohexanone?
A2: Researchers commonly use 1H NMR, 13C NMR, and IR spectroscopy to characterize 2-Bromocyclohexanone. [] For example, 1H NMR analysis reveals the presence of a vinylic proton in the quasi-phosphonium salt formed during its reaction with triphenylphosphine. [] 13C NMR helps confirm the incorporation of 2-Bromocyclohexanone into polymers by identifying the 2-oxocyclohexyl and bromine end groups. [] IR spectroscopy, specifically analysis of the carbonyl band, provides valuable insights into the conformational equilibrium of 2-Bromocyclohexanone in different solvents. []
Q3: What factors influence the conformational equilibrium of 2-Bromocyclohexanone?
A4: Both steric and electronic factors contribute to the conformational preferences of 2-Bromocyclohexanone. While steric factors usually favor the equatorial conformer to minimize repulsive interactions, electronic effects, such as the gauche effect and hyperconjugation, can stabilize the axial conformer. [, , ]
Q4: How does the carbonyl group influence the conformational behavior and reactivity of 2-Bromocyclohexanone?
A5: The carbonyl group plays a crucial role in dictating the conformational preferences and reactivity of 2-Bromocyclohexanone. The dipole-dipole interactions involving the carbonyl group influence the relative energies of the axial and equatorial conformers. [] Additionally, the carbonyl group can participate in hyperconjugative interactions, further influencing conformational preferences and reactivity. []
Q5: How is 2-Bromocyclohexanone used in Atom Transfer Radical Polymerization (ATRP)?
A6: 2-Bromocyclohexanone can act as an initiator in ATRP of styrene. [] The bromine atom initiates the polymerization, and the reaction proceeds with controlled molecular weight and relatively low polydispersity, indicating a living polymerization. [] The resulting polymers contain 2-oxocyclohexyl and bromine end groups, confirming the incorporation of 2-Bromocyclohexanone. []
Q6: What is the Tilak reaction, and how is 2-Bromocyclohexanone used in this reaction?
A7: The Tilak reaction involves the condensation of a α-haloketone, such as 2-Bromocyclohexanone, with a phenol in the presence of a base. This reaction is a key step in the synthesis of Tetrahydrodibenzothiophene. [] 2-Bromocyclohexanone reacts with thiophenol under basic conditions to yield Tetrahydrodibenzothiophene, demonstrating its versatility as a building block in heterocyclic synthesis. []
Q7: Can 2-Bromocyclohexanone be used to synthesize acetals?
A8: Yes, 2-Bromocyclohexanone reacts with 1,2-bis(trimethylsilyloxy)ethane (BTSE) in the presence of Nafion®-TMS as a catalyst to yield the corresponding ethylene acetal. [] This reaction proceeds with moderate to good yields for a variety of α-haloketones, highlighting a practical method for acetal synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



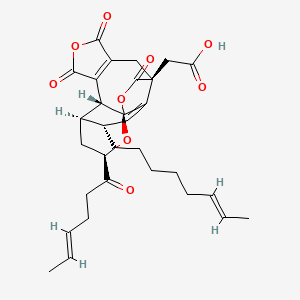
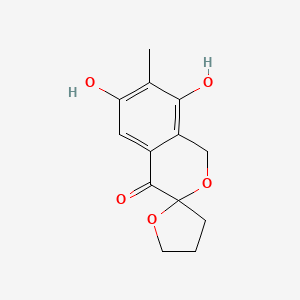
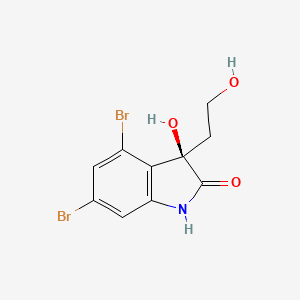
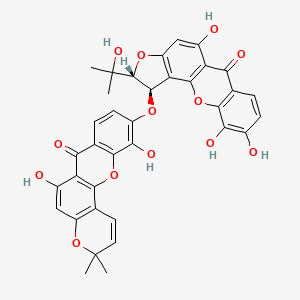
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)
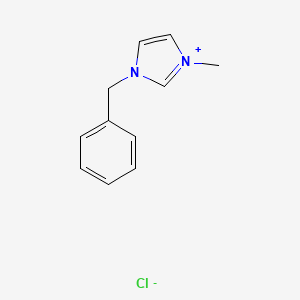
![(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1249080.png)
